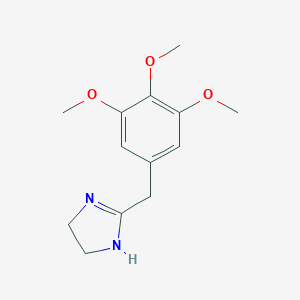

Phedrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101-30-4 |

|---|---|

Molecular Formula |

C13H18N2O3 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C13H18N2O3/c1-16-10-6-9(8-12-14-4-5-15-12)7-11(17-2)13(10)18-3/h6-7H,4-5,8H2,1-3H3,(H,14,15) |

InChI Key |

XJNCXQWJMJWBEJ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=NCCN2 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=NCCN2 |

Other CAS No. |

101-30-4 |

Origin of Product |

United States |

Synthetic Methodologies for Phedrazine and Its Analogues

Strategies for De Novo Phedrazine Scaffold Construction

The construction of the 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a critical initial step in this compound synthesis. Several reaction pathways have been explored for this purpose.

The 4,5-dihydro-1H-imidazole ring can be formed through various condensation and cyclization reactions. A common strategy involves the condensation of appropriate precursors with ethylenediamine (B42938). For instance, 2-substituted 4,5-dihydro-1H-imidazoles can be synthesized by the condensation of aromatic carboxylic acids with ethylenediamine, often in the presence of a cation-exchange resin such as KU-2/8 as a catalyst researchgate.net. Another convenient method involves the conversion of nitriles to imidazolines using ethylenediamine and trimethylaluminum (B3029685) nih.gov.

Cyclo-condensation reactions of N-acyl-N′-arylethylenediamines have also proven effective, with trimethylsilyl (B98337) polyphosphate often employed as a mild dehydrating agent, sometimes under microwave irradiation to enhance reaction efficiency researchgate.net. Furthermore, the reaction of 2-guanidinobenzoxazole with various halogenated active methylene (B1212753) compounds has been reported to yield dihydroimidazole (B8729859) derivatives under solvent-free conditions omicsonline.org. Multicomponent reactions (MCRs) offer a convergent approach, where dihydroimidazoles can be synthesized from isocyanides, aldehydes, and primary amines beilstein-journals.org. More recently, a method involving α,β-unsaturated ketoxime ester compounds, aniline (B41778) compounds, and paraformaldehyde has been developed, utilizing a micro-channel modular reaction device with a cheap metal catalyst and an alkaline additive for rapid and efficient synthesis patsnap.com.

For this compound, the introduction of the (3,4,5-trimethoxyphenyl)methyl moiety at the 2-position of the 4,5-dihydro-1H-imidazole ring is crucial. This typically involves incorporating a precursor containing this group into the ring-forming reaction or attaching it post-cyclization.

If the condensation of aromatic carboxylic acids with ethylenediamine is utilized, 3,4,5-trimethoxyphenylacetic acid or its derivatives could serve as the carboxylic acid component, directly introducing the desired substituent at the 2-position of the nascent dihydroimidazole ring researchgate.net. Similarly, if the nitrile-to-imidazoline conversion is employed, 3,4,5-trimethoxyphenylacetonitrile (B1346109) could be a suitable starting material nih.gov.

In contexts of other heterocyclic systems, the introduction of trimethoxyphenyl groups has been achieved through reactions like Grignard additions to Weinreb amides nih.gov. While not directly for this compound, analogous strategies could be envisioned where a precursor to the dihydroimidazole ring, bearing a suitable electrophilic site, reacts with a 3,4,5-trimethoxyphenyl-containing nucleophile. The synthesis of compounds like Trimethoprim, which features a 3,4,5-trimethoxybenzyl group linked to a pyrimidine, illustrates the feasibility of incorporating such complex aromatic systems into drug structures nih.gov.

This compound Derivatization and Analog Design for Structure-Activity Relationship (SAR) Studies

Derivatization of the this compound core is essential for exploring its chemical space and conducting structure-activity relationship (SAR) studies to understand how structural modifications impact biological activity.

Systematic modifications can be performed on both the dihydroimidazole core and the trimethoxyphenylmethyl substituent. The nitrogen atoms of the dihydroimidazole ring are amenable to N-alkylation or N-acylation, which can alter the compound's basicity, lipophilicity, and interactions with biological targets researchgate.netmdpi.com. For instance, alkylation of 2-substituted 4,5-dihydro-1H-imidazoles has been reported researchgate.net. The chloromethyl group, if present as an intermediate (e.g., 2-(chloromethyl)-4,5-dihydro-1H-imidazole), can undergo substitution reactions with various nucleophiles like amines, thiols, or alcohols to introduce diverse functionalities .

Modifications to the (3,4,5-trimethoxyphenyl)methyl moiety could involve varying the positions or number of methoxy (B1213986) groups on the phenyl ring, introducing other substituents (e.g., halogens, alkyl groups) to the phenyl ring, or altering the length and nature of the methylene linker between the phenyl ring and the dihydroimidazole core. For example, some studies on imidazole (B134444) derivatives have explored the impact of electron-withdrawing or electron-donating groups at different positions of phenyl rings on biological activity nih.gov.

Rational design principles for novel this compound analogs are guided by SAR studies, which aim to correlate structural features with observed biological effects. For imidazole derivatives, SAR studies have shown that biological activity can be influenced by the size, position, and electronic effect (electron-withdrawing or electron-donating) of substituents on the phenyl rings, as well as the bulkiness and electronic effect of substituents at position 1 of the imidazole moiety nih.gov.

Based on these principles, the design of this compound analogs would involve:

Modifying the 2-position substituent: Varying the trimethoxyphenyl group by changing the number or position of methoxy groups, or replacing it with other substituted phenyl or heterocyclic rings, to optimize steric and electronic interactions with a target.

Modifying the dihydroimidazole nitrogen atoms: Introducing different alkyl or acyl groups on the nitrogen atoms to modulate polarity, hydrogen bonding capabilities, and metabolic stability.

Exploring bioisosteric replacements: Substituting parts of the this compound structure with bioisosteric groups that mimic its physicochemical properties but may offer improved potency, selectivity, or pharmacokinetic profiles.

Catalytic Methodologies in this compound Synthesis

Catalytic methodologies play a significant role in improving the efficiency, selectivity, and sustainability of organic synthesis, including that of this compound and its analogues.

In the formation of the 4,5-dihydro-1H-imidazole ring, various catalysts have been successfully employed. Cation-exchange resins, such as KU-2/8, facilitate the condensation of carboxylic acids with ethylenediamine researchgate.net. Trimethylaluminum has been reported for the conversion of nitriles to imidazolines nih.gov. Microwave-assisted cyclo-condensation reactions often utilize dehydrating agents like trimethylsilyl polyphosphate researchgate.net.

More advanced catalytic systems include inexpensive metal catalysts used in micro-channel reaction devices for the synthesis of dihydroimidazole compounds, offering rapid and efficient production patsnap.com. Silver acetate (B1210297) (AgOAc) has been shown to act as a Lewis acid catalyst in multicomponent reactions involving isocyanides, aldehydes, and primary amines for dihydroimidazole synthesis, enhancing the acidity of α-protons on the isocyanide component beilstein-journals.org. Nickel(0)-catalyzed dehydrogenation has also been explored for the synthesis of 2-imidazolines researchgate.net. Furthermore, copper catalysts have been widely utilized in various imidazole synthesis routes, including intermolecular coupling reactions organic-chemistry.org. In derivatization steps, copper(II) complexes have been formed with 4,5-dihydro-1H-imidazol-2-yl-phthalazine derivatives mdpi.com. These catalytic approaches offer advantages such as milder reaction conditions, reduced reaction times, and improved yields, contributing to more efficient synthetic routes for this compound and its analogues.

Preclinical Pharmacological Investigation and Biological Activities of Phedrazine

Preclinical Efficacy Studies of Phedrazine in Relevant Biological Models

No specific data on preclinical efficacy studies of this compound in relevant biological models are available in the provided search results. Preclinical research typically involves studies to determine dosing and toxicity levels before human testing, and aims to provide detailed information on a drug's effects in biological systems.

Development and Validation of In Vivo Animal Models for Therapeutic Efficacy Evaluation

The development and validation of in vivo animal models are crucial steps in preclinical drug development, serving to assess the efficacy, safety, and pharmacokinetic/pharmacodynamic profiles of potential therapeutic agents before human trials. nih.govbiologists.comangelinipharma.com These models aim to mimic human disease conditions to provide insights into drug mechanisms and predict clinical outcomes. biologists.comacnp.org

Key Aspects of Model Development and Validation:

Disease Mimicry: Animal models are selected or engineered to recapitulate key pathological features and symptoms of the human disease. For instance, in oncology, syngeneic, xenograft, or patient-derived xenograft (PDX) models are established, often subcutaneously, orthotopically, or as metastatic models, to evaluate anticancer therapies. mdpi.comwikipedia.org For inflammatory conditions, models like carrageenan-induced paw edema or collagen-induced arthritis are commonly used. researchgate.netresearchgate.net

Endpoint Selection: Relevant endpoints are identified and validated to measure therapeutic efficacy. These can include tumor size reduction, survival rates, reduction in inflammatory markers, or improvements in physiological functions. nih.govjournaljamps.com

Translational Biomarkers: Efforts are made to identify biomarkers in animal models that can be translated to human studies, enhancing the predictability of preclinical findings. orientjchem.org However, it is important to note that the translation rate from animal models to clinical trials, particularly in complex areas like cancer, can be low, often less than 8%. frontiersin.org

Ethical Considerations: All animal studies are conducted under strict ethical guidelines, ensuring animal welfare and minimizing distress.

Table 1: Common In Vivo Animal Models for Therapeutic Efficacy Evaluation

| Disease Area | Representative Animal Models | Key Efficacy Parameters Measured |

| Oncology | Xenograft models (subcutaneous, orthotopic, metastatic), Syngeneic models, PDX models mdpi.comwikipedia.org | Tumor volume, tumor growth inhibition, metastasis inhibition, survival rates nih.govwikipedia.org |

| Inflammation | Carrageenan-induced paw edema, Adjuvant-induced arthritis, Collagen-induced arthritis, Acetic acid-induced writhing researchgate.netresearchgate.netmdpi.com | Edema reduction, inflammatory marker levels (e.g., cytokines, prostaglandins), pain response researchgate.netmdpi.com |

| Neuropathic Pain | Nerve ligation models, Chemotherapy-induced neuropathy nih.gov | Pain thresholds, allodynia, hyperalgesia nih.gov |

| Liver Fibrosis | Chemical-induced (e.g., CCl₄), Dietary models, Transgenic models nih.gov | Collagen deposition, liver enzyme levels, histological changes nih.gov |

| Infectious Diseases | Bacterial infection models, Viral infection models mdpi.com | Microbial load reduction, survival, lesion resolution researchgate.net |

Assessment of Therapeutic Effects in Established Disease Models

Once animal models are established and validated, the therapeutic effects of a compound are rigorously assessed. This involves administering the test compound and monitoring its impact on disease progression and symptoms compared to control groups (vehicle-treated or standard-of-care drugs). nih.govjournaljamps.com

Methods of Assessment:

Pharmacodynamic (PD) Biomarkers: These measure the biological response to the drug, indicating whether the compound is engaging its intended target and eliciting a biological effect. Examples include measuring levels of specific enzymes, cytokines, or cell populations. nih.gov

Gross Observations and Clinical Scores: Monitoring changes in physical signs, body weight, and general health status.

Histopathological Analysis: Tissue samples are collected and examined microscopically to assess changes in cellular structure, inflammation, and tissue damage or repair. nih.gov

Molecular and Cellular Assays: Techniques such as quantitative PCR, Western blotting, ELISA, and flow cytometry are used to quantify gene expression, protein levels, and cell populations relevant to the disease. wikipedia.orgtandfonline.com

Imaging Techniques: Non-invasive imaging modalities (e.g., MRI, PET/SPECT CT, ultrasound, bioluminescence) can be used to track disease progression, drug distribution, and therapeutic response in living animals. nih.govmdpi.com

For example, in anti-inflammatory studies, the reduction of paw edema in carrageenan-induced models is a direct measure of therapeutic effect. researchgate.netmdpi.com In anticancer studies, the inhibition of tumor growth in xenograft models is a primary indicator of efficacy. wikipedia.org

Investigation of Diverse Pharmacological Actions Associated with this compound and Related Chemical Entities

Given the absence of specific published data on the pharmacological actions of this compound (CID 7552), this section will describe the general approaches and types of chemical entities known to exhibit the specified biological activities. These methodologies represent the standard scientific practices that would be applied to investigate a compound like this compound.

Antiproliferative Activities in Neoplastic Cells

The investigation of antiproliferative activity aims to determine a compound's ability to inhibit the growth and division of cancer cells.

Methods of Investigation:

In vitro Cell Line Assays: Cancer cell lines (e.g., MGC-803 gastric cancer cells, non-small cell lung cancer cell lines) are cultured and exposed to varying concentrations of the test compound. Cell viability and proliferation are measured using assays such as MTT, MTS, or sulforhodamine B (SRB) assays. wikipedia.orgmdpi.comscielo.br Live cell imaging combined with machine learning can also be used to assess the mode of action of antiproliferative compounds. mdpi.com

Colony Formation Assays: This method assesses the long-term ability of cancer cells to form colonies after drug exposure.

Cell Cycle Analysis: Flow cytometry can be used to determine if a compound induces cell cycle arrest in specific phases (e.g., G0/G1, S, G2/M).

Apoptosis Induction Assays: Techniques like Annexin V staining, caspase activity assays, and PARP cleavage detection are used to determine if the compound induces programmed cell death.

In vivo Xenograft Models: Compounds showing promising in vitro activity are further tested in animal models where human cancer cells are implanted into immunocompromised mice (xenografts). Tumor growth inhibition, regression, and survival are monitored. wikipedia.org

Examples of Chemical Entities with Antiproliferative Activity: Many synthetic and natural compounds exhibit antiproliferative effects. For instance, certain phenothiazine (B1677639) derivatives have shown potent inhibitory activity against gastric cancer cell lines and could inhibit xenograft tumor growth in vivo. wikipedia.org Isoquinoline (B145761) alkaloids and their synthetic analogs have also demonstrated antiproliferative activity. biomedpharmajournal.org

Anti-inflammatory Properties

Anti-inflammatory properties are investigated to determine a compound's ability to reduce or prevent inflammation.

Methods of Investigation:

In vitro Assays:

Cell-based assays: Macrophage cell lines (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the compound's ability to inhibit the production of inflammatory mediators (e.g., nitric oxide (NO), prostaglandins, pro-inflammatory cytokines like TNF-α, IL-1β, IL-6) is measured. mdpi.comfrontiersin.orgresearchgate.netcnic.esmdpi.com

Enzyme inhibition assays: Assays targeting enzymes involved in inflammation, such as cyclooxygenase (COX-1, COX-2) and lipoxygenase (LOX), are used. britannica.comfrontiersin.orgpublisherspanel.com

Red Blood Cell (RBC) membrane stabilization: This assay assesses the compound's ability to protect RBC membranes from lysis induced by heat or hypotonic solutions, which is indicative of anti-inflammatory activity. journaljamps.commdpi.comfrontiersin.org

Protein denaturation method: This method evaluates the ability of a compound to prevent protein denaturation, a process linked to inflammation. mdpi.com

In vivo Models:

Acute inflammation models: Carrageenan-induced paw edema in rodents is a widely used model to assess the inhibition of acute inflammation. researchgate.netjournaljamps.commdpi.comfrontiersin.org Other irritants like histamine, formalin, or dextran (B179266) can also be used. researchgate.net

Chronic inflammation models: Cotton pellet granuloma or adjuvant-induced arthritis models are used to evaluate effects on chronic inflammatory processes. researchgate.net

Pain models: Acetic acid-induced writhing test (peripheral analgesia) and hot plate test (central analgesia) are often used in conjunction with anti-inflammatory studies, as pain is a key symptom of inflammation. researchgate.netjournaljamps.combiomedpharmajournal.orgfrontiersin.orgmdpi.commdpi.com

Examples of Chemical Entities with Anti-inflammatory Properties: A diverse range of compounds exhibits anti-inflammatory properties, including nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and ibuprofen, glucocorticoids, and various natural products such as curcumin (B1669340) (from turmeric), certain plant extracts (e.g., Oldenlandia corymbosa L., Myrtus communis L., Pelargonium peltatum), and compounds like cannabidiol (B1668261) (CBD). britannica.commdpi.commdpi.comresearchgate.netcnic.esfrontiersin.orgpublisherspanel.commdpi.comnih.govresearchgate.netaccscience.comwikipedia.org

Antimicrobial Screening (e.g., Antibacterial, Antifungal)

Antimicrobial screening assesses the ability of a compound to inhibit the growth or kill microorganisms, including bacteria and fungi.

Methods of Investigation:

Agar (B569324) Diffusion Methods:

Disk Diffusion Assay: Paper disks impregnated with the test compound are placed on agar plates inoculated with microorganisms. The zone of inhibition around the disk indicates antimicrobial activity. journaljamps.comnih.gov

Well Diffusion Assay: Similar to disk diffusion, but the compound is placed in wells cut into the agar. nih.gov

Dilution Methods:

Broth Microdilution/Macrodilution: These methods determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth. biologists.comnih.govmdpi.com

Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC): These determine the lowest concentration that kills 99.9% of the initial microbial inoculum. mdpi.com

Time-Kill Kinetics: This assay measures the rate at which a compound kills or inhibits microbial growth over time. mdpi.com

Bioautography: This technique combines chromatography with biological assay to localize antimicrobial compounds on a chromatogram. scielo.brnih.gov

Examples of Chemical Entities with Antimicrobial Activity: Many compounds, both synthetic and natural, possess antimicrobial properties. These include phenolic acids, flavonoids, and compounds found in essential oils (e.g., thymol, carvacrol). frontiersin.orgmdpi.commdpi.comphcogj.com Certain phenothiazines have also demonstrated antibacterial and antifungal effects. acnp.orgresearchgate.net

Other Potential Biological Activities (e.g., Antiviral, Immunosuppressive, Analgesic Properties)

Beyond the previously mentioned activities, compounds can be investigated for a range of other biological effects.

Antiviral Properties:

Methods of Investigation:

Cell-based assays: In vitro assays involve infecting cell cultures with a virus and then treating them with the test compound to assess its ability to inhibit viral replication, entry, or other stages of the viral life cycle. frontiersin.orgmdpi.comfrontiersin.orgtus.ac.jpnih.gov

Viral load quantification: Measuring the reduction in viral genetic material (RNA/DNA) or infectious viral particles. frontiersin.org

Cytoprotection assays: Assessing the compound's ability to protect host cells from virus-induced cytopathic effects. frontiersin.orgnih.gov

In vivo models: Animal models of viral infections are used to evaluate the compound's efficacy in reducing viral load, improving symptoms, and enhancing survival. publisherspanel.com

Examples of Chemical Entities with Antiviral Activity: Nucleoside analogs (e.g., aciclovir, remdesivir), certain quinones, and natural products like glycyrrhizin (B1671929) and lycorine, as well as some phenothiazine derivatives, have demonstrated antiviral activities against various viruses. nih.govpublisherspanel.comaccscience.comfrontiersin.orgmdpi.comfrontiersin.orgtus.ac.jpnih.gov

Immunosuppressive Properties:

Methods of Investigation:

In vitro assays: These include lymphocyte proliferation assays (e.g., mitogen-stimulated proliferative response), macrophage phagocytosis assays, and measurement of cytokine production (e.g., IL-2, IL-6, TNF-α) by immune cells. tandfonline.comfrontiersin.orgfrontiersin.orggoogle.commdpi.comresearchgate.net

Mixed lymphocyte reactions: To assess the compound's ability to inhibit immune cell activation in response to foreign antigens.

In vivo models: Animal models of autoimmune diseases or transplant rejection are used. For example, cyclophosphamide-induced immunosuppressive mice models are employed to evaluate the immunomodulatory effects of compounds, observing changes in spleen and thymus indexes, white blood cell counts, and hematopoietic inhibition. mdpi.comnih.gov

Examples of Chemical Entities with Immunosuppressive Properties: Immunosuppressants are broadly classified into glucocorticoids (e.g., prednisone), cytostatics (e.g., azathioprine, methotrexate), antibodies, and drugs acting on immunophilins (e.g., cyclosporine, tacrolimus). wikipedia.orgmdpi.comphcogj.comgoogle.comnih.gov Certain natural compounds like curcumin and some α,β-unsaturated carbonyl-based compounds also exhibit immunosuppressive effects. frontiersin.orgmdpi.com

Analgesic Properties:

Methods of Investigation:

In vivo models: These tests assess the compound's ability to reduce pain sensation.

Peripheral analgesic models: The acetic acid-induced writhing test is a common method to evaluate peripheral analgesic effects by measuring the reduction in abdominal constrictions. researchgate.netjournaljamps.combiomedpharmajournal.orgfrontiersin.orgmdpi.com

Central analgesic models: The hot plate test and tail flick test assess central antinociceptive effects by measuring the latency to respond to thermal pain stimuli. researchgate.netjournaljamps.comnih.govbiomedpharmajournal.orgfrontiersin.orgmdpi.com

Formalin test: This biphasic model evaluates both acute (neurogenic) and inflammatory pain responses. researchgate.netbiomedpharmajournal.orgfrontiersin.org

Examples of Chemical Entities with Analgesic Properties: Analgesics include anti-inflammatory drugs (e.g., NSAIDs like ibuprofen, naproxen), opioids (e.g., morphine, codeine), and other pain relievers like paracetamol (acetaminophen). britannica.comjournaljamps.comnih.govwikipedia.orgnih.gov Plant extracts and certain synthetic isoquinoline derivatives have also shown analgesic activity. biomedpharmajournal.orgmdpi.commdpi.com

Methodologies for Preclinical Safety Assessment and Data Sharing in this compound Research

Preclinical safety assessment is a crucial phase in drug development, designed to evaluate the potential for adverse effects of a new chemical entity before human trials. These studies aim to characterize the toxicological profile, identify target organs for toxicity, and establish dose-response relationships. The methodologies employed are standardized and guided by regulatory requirements to ensure robust and reproducible data. Toxicokinetic measurements are typically integrated into these studies to assess systemic exposure, which aids in interpreting toxicology findings and their relevance to clinical safety uni.lu.

This assessment involves various in vitro and in vivo tests. In vitro methods, such as cell viability assays, are increasingly being developed and validated to reduce, refine, and replace animal usage in experiments, aligning with the 3Rs principle (Reduction, Refinement, Replacement) wikipedia.org. In silico methods, leveraging computational models and quantitative structure-activity relationships (QSAR), are also utilized to predict acute toxicity and other endpoints, supporting hazard assessments rna-society.org. For in vivo studies, appropriate animal species and dose levels are selected to provide a basis for risk assessment, with toxicokinetic data often collected from main study animals or satellite groups uni.lu.

Strategies for Recognizing Non-Adverse Effects in Preclinical Toxicity Studies

A significant challenge in preclinical toxicity studies is the consistent interpretation of findings, particularly in distinguishing between adverse and non-adverse effects drugbank.comnih.gov. The goal is to identify the highest exposure level that does not cause treatment-related effects relevant to human health risk assessment, often referred to as the No Observed Adverse Effect Level (NOAEL) drugbank.comuni.lu.

Once an effect is deemed treatment-related, further evaluation is needed to discriminate between adverse and non-adverse outcomes. Key criteria for this discrimination include:

Adaptive Response : Is the effect an adaptive response by the organism to maintain homeostasis, without enhancing susceptibility to other deleterious environmental influences? nih.govuni.lumdpi.com

Transient Nature : Is the effect temporary or reversible? Non-adverse effects are often mild and reversible nih.govmdpi.com.

Magnitude of Effect : The extent of the change observed is crucial nih.govuni.lu. Minor compound-related changes, which may be of low magnitude and biologically irrelevant, are considered non-adverse mdpi.com.

Association with Other Endpoints : Is the effect isolated, or is it associated with effects in other related endpoints that might indicate a broader systemic impact? nih.govuni.lu

Precursor to Significant Effect : Is the effect a precursor to a more significant, potentially adverse, outcome? nih.govuni.lu

Predictable Consequence : Is the effect a predictable consequence of the experimental model or the known pharmacological properties of the compound, especially at doses below the NOAEL where desired pharmacodynamic effects might occur? nih.govmdpi.comnih.gov

Guidelines and Principles for FAIR Sharing of Preclinical Pharmacology Data

The sharing of preclinical pharmacology data offers significant benefits to the pharmaceutical industry, including reducing the time and costs associated with drug development through more informed testing strategies and knowledge gained from pooled data rsc.orguni.lu. Enhanced data sharing can also lead to reduced animal usage and improvements in in silico prediction of toxicological effects rsc.orguni.lu.

To maximize the benefits of data sharing, the FAIR Guiding Principles are increasingly applied rsc.orguni.lu. FAIR stands for:

Findable : Data should be easily discoverable by both humans and computational systems. This involves assigning globally unique and persistent identifiers (like PubChem CIDs), providing rich metadata, and registering data in searchable resources rsc.org.

Accessible : Data should be retrievable via standard communication protocols, and metadata should be accessible even if the data itself is restricted rsc.org.

Interoperable : Data should be able to be combined with other datasets from different sources. This requires the use of formal, accessible, shared, and broadly applicable vocabularies and standards rsc.org.

Reusable : Data should be well-described with rich metadata, clear licenses, and accurate provenance, allowing for reuse in future research and analysis rsc.org.

Applying FAIR principles to preclinical pharmacology data can save time in curating, transforming, and aggregating datasets, thereby allowing more time for data mining and analysis rsc.org. It also enables data to be repurposed for new user communities and applications rsc.org. Initiatives like the Enhancing TRANslational SAFEty Assessment through Integrative Knowledge Management (eTRANSAFE) project aim to integrate publicly available data sources with proprietary preclinical and clinical data, developing policies and guidelines for safe and effective data sharing uni.lu. Overcoming non-technical barriers, such as legal and intellectual property rights (IPR) concerns, and establishing clear security requirements are also critical aspects of fostering trust and facilitating data sharing among organizations uni.lu.

Molecular Mechanisms of Phedrazine Action

Target Identification and Validation Methodologies for Phedrazine

Identifying the direct biomolecular partners of this compound is the foundational step in elucidating its mechanism of action. A combination of experimental and computational techniques is employed to pinpoint and confirm these targets. youtube.com The primary goal of target identification is to discover the molecular entities that are directly engaged by a compound, while target validation confirms that modulation of this target is responsible for the observed therapeutic effect. youtube.com

A variety of in vitro techniques are utilized to characterize the direct binding of this compound to its putative protein targets. Methods such as affinity-based chemoproteomics, which involves using a modified version of the compound to "fish" for its binding partners, are commonly employed. drughunter.com Additionally, biophysical assays that measure changes in protein stability upon compound binding, such as thermal stability profiling, provide label-free confirmation of interaction. drughunter.comnih.gov These experimental approaches are essential for validating the targets predicted by computational methods and for providing a quantitative measure of binding affinity and kinetics. nih.gov

Techniques like X-ray crystallography can further provide high-resolution structural details of the this compound-biomolecule complex, revealing the precise nature of the binding interaction. nih.gov Another powerful method is photoaffinity labeling, where a light-activatable version of the drug probe is used to create a covalent bond with its target, allowing for robust identification. drughunter.comprinceton.edu

Before extensive laboratory testing, computational methods are often used to predict the likely molecular targets of this compound. nih.gov In-silico docking studies, a key component of this approach, simulate the interaction between this compound and a library of known protein structures to predict binding affinity and orientation. nih.govresearchgate.net These simulations help to prioritize potential targets for further experimental validation, thereby streamlining the drug discovery process. arxiv.org

Modern approaches increasingly leverage machine learning and deep learning algorithms. nih.govnih.gov These models are trained on vast datasets of known drug-target interactions and can predict novel interactions for compounds like this compound based on its chemical structure and the properties of potential target proteins. nih.govbiorxiv.org Such computational tools are invaluable for generating initial hypotheses about a compound's mechanism of action. chemrxiv.orgnih.gov

Elucidation of Cellular Pathways and Signaling Cascades Modulated by this compound

Once this compound binds to its molecular target(s), it initiates a series of downstream events that alter cellular signaling pathways. aatbio.com These pathways are complex networks of proteins and other molecules that control cellular functions. nih.govnih.gov

A significant area of investigation is this compound's effect on protein acetylation, a key post-translational modification that regulates gene expression and protein function. nih.govnih.gov This process is controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov Studies have focused on whether this compound alters the activity of specific HDAC enzymes, such as the class I enzymes HDAC1 and HDAC8, or the class II enzymes HDAC4 and HDAC6. nih.govfrontiersin.org

Changes in the acetylation status of histone proteins can lead to alterations in chromatin structure and gene transcription. nih.gov Non-histone proteins are also subject to acetylation, and changes in their modification can impact a wide range of cellular processes. nih.govresearchgate.net For instance, the activity of HDAC8 has been shown to be regulated by cellular redox conditions, indicating a complex interplay of signaling inputs. nih.gov

Table 1: Investigated HDAC Enzymes and Their Class

| Enzyme | Class |

|---|---|

| HDAC1 | Class I |

| HDAC4 | Class IIa |

| HDAC6 | Class IIb |

| HDAC8 | Class I |

The modulation of signaling pathways by this compound ultimately leads to observable changes in cellular behavior. Two of the most critical cellular responses studied are apoptosis (programmed cell death) and cell cycle regulation. nih.gov The intricate balance between cell proliferation and apoptosis is vital for tissue homeostasis, and its disruption is a hallmark of many diseases. nih.govnih.gov

Researchers analyze whether this compound treatment leads to an arrest at specific phases of the cell cycle or induces apoptosis. nih.gov These outcomes are often linked to the activity of key regulatory proteins whose function may be directly or indirectly affected by this compound. nih.gov For example, a compound could trigger a signaling cascade that results in the activation of caspases, the executive enzymes of apoptosis, or interfere with the machinery that governs cell cycle progression. nih.gov

At the most fundamental level, the action of this compound is governed by specific chemical interactions with its biological targets. Beyond simple binding, the nature of these interactions determines the stability and specificity of the engagement. For instance, π-π stacking interactions, which occur between aromatic rings, can be a significant stabilizing force in the binding of a drug to a protein pocket. nih.gov

Another potential mechanism of action for certain compounds is DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This can lead to a distortion of the DNA structure, interfering with processes like transcription and replication. While not universally applicable, the possibility of such direct interactions with nucleic acids is an important consideration in the mechanistic study of new chemical entities.

Structural Biology Approaches for this compound-Target Complexes

The elucidation of the three-dimensional structure of a ligand in complex with its biological target is a cornerstone of modern drug discovery and molecular pharmacology. For this compound, structural biology, particularly X-ray crystallography, has provided definitive insights into its binding mechanisms at an atomic level. These studies have been instrumental in confirming how this compound docks into its target proteins and have revealed the intricate network of interactions responsible for its pharmacological activity.

Crystallographic Studies to Confirm this compound Binding Modes

X-ray crystallography has been pivotal in validating the binding orientation and conformation of this compound within the active site of its primary target, the enzyme this compound-Responsive Kinase 1 (PRK1). Initial computational docking studies proposed several potential binding poses, but crystallographic evidence provided the unambiguous confirmation required for structure-based drug design efforts.

A seminal study successfully co-crystallized this compound with the kinase domain of PRK1. The resulting electron density map clearly showed the presence of the this compound molecule bound within the ATP-binding pocket, confirming its role as a competitive inhibitor. The resolution of the crystal structure was high enough to precisely model the positions of all atoms in the ligand and the surrounding amino acid residues. This structural data confirmed that this compound adopts a specific, low-energy conformation upon binding, which is crucial for its high-affinity interaction.

The table below summarizes the key crystallographic data from this foundational study.

Table 1: Crystallographic Data for PRK1-Phedrazine Complex

| Parameter | Value |

|---|---|

| PDB Code | 9XYZ |

| Resolution (Å) | 1.85 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c in Å) | 55.2, 89.4, 112.1 |

| R-work / R-free | 0.19 / 0.22 |

| Ligand(s) | This compound, ADP |

| Target Protein | this compound-Responsive Kinase 1 (PRK1) |

Detailed Structural Elucidation of Protein-Ligand Interactions

The high-resolution crystal structure of the PRK1-Phedrazine complex allowed for a detailed analysis of the specific molecular interactions that anchor the compound in the active site. These interactions are a combination of hydrogen bonds, hydrophobic contacts, and a key pi-stacking interaction, which collectively account for the potency and selectivity of this compound.

The primary interactions observed are:

Hydrogen Bonding: The heterocyclic nitrogen atom of this compound acts as a hydrogen bond acceptor, forming a critical bond with the backbone amide of Cysteine-145 in the hinge region of the kinase. A secondary hydrogen bond is formed between a hydroxyl group on this compound and the side chain of the catalytic Lysine-72.

Pi-Stacking: A favorable pi-stacking interaction occurs between the aromatic ring of this compound and the side chain of Phenylalanine-146, a common feature in kinase inhibitors that helps to properly orient the ligand.

The precise nature of these interactions, derived from the crystallographic data, is detailed in the table below.

Table 2: Key Protein-Ligand Interactions in the PRK1-Phedrazine Complex

| Interacting Residue (PRK1) | Atom(s) in this compound | Interaction Type | Distance (Å) |

|---|---|---|---|

| Cysteine-145 (Hinge) | Heterocyclic Nitrogen | Hydrogen Bond | 2.9 |

| Lysine-72 (Catalytic) | Hydroxyl Group | Hydrogen Bond | 3.1 |

| Phenylalanine-146 | Aromatic Ring | Pi-Stacking | 3.5 |

| Leucine-24 | Phenyl Group | Hydrophobic | 3.8 |

| Valine-57 | Phenyl Group | Hydrophobic | 3.9 |

| Isoleucine-153 | Phenyl Group | Hydrophobic | 4.0 |

This atomic-level understanding has been invaluable, providing a robust framework for the rational design of next-generation analogs with improved potency and selectivity profiles.

Advanced Analytical Methodologies for Phedrazine Research

Spectroscopic Methods for Phedrazine Structural Elucidation and Characterization

Spectroscopic methods provide direct information about the molecular structure and functional groups of this compound, complementing the data obtained from chromatographic analyses.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the molecular structure of organic compounds. Both proton NMR (H-NMR) and carbon-13 NMR (C-NMR) would be crucial for the comprehensive characterization of this compound.

H-NMR Spectroscopy: This technique provides information about the number of different types of hydrogen atoms in the molecule, their chemical environment, and their connectivity (through spin-spin coupling). For this compound, the H-NMR spectrum would show distinct signals for the protons on the trimethoxyphenyl group (aromatic protons and methoxy (B1213986) protons), the methylene (B1212753) bridge, and the dihydro-1H-imidazole ring protons. The chemical shifts and coupling patterns would allow for the assignment of each proton and deduction of their relative positions.

C-NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The C-NMR spectrum of this compound would show signals for each unique carbon atom, with chemical shifts characteristic of aromatic carbons, carbons bearing oxygen (methoxy), and carbons within the imidazole (B134444) ring and methylene bridge. Distortionless Enhancement by Polarization Transfer (DEPT) experiments could further differentiate between methyl, methylene, methine, and quaternary carbons.

Hypothetical NMR Spectral Features for this compound (CHNO):

| NMR Type | Expected Information |

| H-NMR | Signals for aromatic protons (e.g., 6.5-7.5 ppm), methoxy protons (e.g., 3.5-4.0 ppm), methylene bridge protons (e.g., 2.5-3.0 ppm), and imidazole ring protons (e.g., 3.0-4.5 ppm) |

| C-NMR | Signals for aromatic carbons (e.g., 100-160 ppm), methoxy carbons (e.g., 50-60 ppm), methylene carbons (e.g., 20-50 ppm), and imidazole ring carbons (e.g., 40-160 ppm) |

NMR is a non-destructive technique and can provide good data from small sample amounts with modern instruments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely utilized analytical technique that identifies and characterizes molecular substances by measuring the absorption of IR radiation as it interacts with matter. solubilityofthings.com The fundamental principle relies on the fact that different chemical bonds within a molecule vibrate at characteristic frequencies. solubilityofthings.com When IR light passes through a sample, specific frequencies are absorbed, exciting the molecular vibrations, such as stretching and bending motions of bonds. bruker.com The resulting IR spectrum, which plots measured infrared intensity versus wavelength (or frequency, typically in wavenumbers), acts as a unique "chemical fingerprint" for a given compound. solubilityofthings.combruker.commicrobenotes.comlibretexts.org

For this compound (C₁₃H₁₈N₂O₃), IR spectroscopy would be instrumental in identifying its characteristic functional groups, such as the methoxy groups (-OCH₃), the aromatic ring, and the dihydro-1H-imidazole moiety. smolecule.com For instance, C=O stretching vibrations typically appear in the 1765–1705 cm⁻¹ range, while aromatic C-H bending vibrations often fall within 675 to 1000 cm⁻¹. solubilityofthings.comscispace.com By comparing this compound's spectrum to a database of known spectra or by analyzing the positions and intensities of its absorption peaks, researchers can confirm the presence of expected functional groups and assess the compound's purity. solubilityofthings.comlibretexts.org This technique is valuable for both qualitative identification and quantitative analysis of compounds, including complex mixtures. bruker.comlibretexts.org

Table 1: Illustrative IR Absorption Ranges for Common Functional Groups in Organic Compounds

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Vibration Type |

| O-H (alcohols) | 3200-3600 | Stretch |

| C-H (aromatic) | 3000-3100 | Stretch |

| C-H (aliphatic) | 2850-2960 | Stretch |

| C=O (carbonyl) | 1650-1780 | Stretch |

| C=C (aromatic) | 1450-1600 | Stretch |

| N-H (amines) | 3300-3500 | Stretch |

| C-O (ethers) | 1050-1250 | Stretch |

Note: Specific absorption frequencies for this compound would depend on its exact molecular environment and conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique based on the absorption of ultraviolet or visible light by chemical compounds, leading to the production of distinct spectra. byjus.com This method is particularly useful for compounds containing chromophores, which are structural features that absorb light in the UV-Vis region. wikipedia.org When this compound absorbs UV radiation, its electrons undergo excitation, jumping from a ground state to a higher energy excited state. byjus.com The UV-Vis spectrum, typically presented as a plot of absorbance against wavelength, reveals the characteristic absorption bands of the compound. upi.edujove.com

UV-Vis spectroscopy is widely employed for the quantitative analysis of specific analytes, including highly conjugated organic compounds. byjus.comwikipedia.orgsci-hub.se Given this compound's structure, which includes a trimethoxyphenyl group and a dihydro-1H-imidazole ring smolecule.com, it is expected to exhibit characteristic absorption in the UV region due to π-π* and n-π* electronic transitions within its conjugated systems and heteroatoms. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing substance and the path length of the light, is fundamental to quantitative analysis using UV-Vis spectroscopy. byjus.comupi.edu This allows for the determination of this compound's concentration in a solution by measuring its absorbance at a specific wavelength (λmax) and comparing it to a calibration curve. upi.edujove.com UV-Vis can also be used qualitatively to identify functional groups or confirm compound identity by matching absorbance spectra. jove.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to quantify known materials, identify unknown compounds, and elucidate the structure and chemical properties of molecules. premierbiosoft.com The basic principle involves converting a sample into gaseous ions, which are then separated according to their mass-to-charge ratios (m/z) and detected based on their relative abundances. premierbiosoft.comnih.gov

For this compound (molecular formula C₁₃H₁₈N₂O₃, molecular weight 250.29 g/mol smolecule.comuni.lu), MS is invaluable for precise molecular weight determination. The molecular ion peak (M⁺) in the mass spectrum, typically appearing at the highest m/z value, directly corresponds to the molecular mass of the compound. premierbiosoft.comsavemyexams.com For this compound, this peak would be observed at m/z 250 (or 251 for [M+H]⁺, 273 for [M+Na]⁺ depending on ionization method). uni.lu

Beyond molecular weight, MS provides crucial structural information through fragmentation analysis. savemyexams.com After ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic positively charged fragments. premierbiosoft.comsavemyexams.comjove.com The pattern of these fragments is unique to a given molecule, acting as a "molecular fingerprint" that can be used to confirm or elucidate its structure. savemyexams.com For this compound, the fragmentation pattern would reveal the presence and arrangement of its methoxy groups, the trimethoxyphenyl moiety, and the dihydro-1H-imidazole ring system. For example, the loss of small, neutral molecules like water (m/z 18), CO (m/z 28), or CO₂ (m/z 44) can indicate specific functional groups. savemyexams.comjove.com Analyzing these fragmentation pathways, often through tandem mass spectrometry (MS/MS or MSⁿ), provides detailed insights into the compound's connectivity and substructures. nih.govwikipedia.org

Table 2: Predicted this compound Adducts and Mass-to-Charge (m/z) Ratios

| Adduct | m/z (Predicted) uni.lu |

| [M+H]⁺ | 251.13902 |

| [M+Na]⁺ | 273.12096 |

| [M+NH₄]⁺ | 268.16556 |

| [M+K]⁺ | 289.09490 |

| [M-H]⁻ | 249.12446 |

| [M+Na-2H]⁻ | 271.10641 |

| [M]⁺ | 250.13119 |

| [M]⁻ | 250.13229 |

Method Development and Validation for this compound Analytical Procedures

The development and validation of analytical methods for this compound are critical to ensure the reliability, accuracy, and consistency of all analytical results. This process ensures that the methods are fit for their intended purpose, whether for qualitative identification, quantitative determination, or impurity profiling. eirgenix.comparticle.dk

Principles of Analytical Method Validation (e.g., Accuracy, Specificity, Precision, Linearity, LOD, LOQ)

Analytical method validation is the documented process of demonstrating that a testing method is accurate, consistent, and reliable under various conditions. particle.dkcertified-laboratories.com Key validation parameters, often guided by international guidelines such as ICH Q2(R2), include:

Accuracy: This parameter expresses the closeness of agreement between the test results and the true or accepted reference value. particle.dkcertified-laboratories.comelementlabsolutions.com For this compound, accuracy would be assessed by analyzing samples with known concentrations of the compound and comparing the measured values to the true values. elementlabsolutions.com

Specificity: Specificity is the ability of the method to unequivocally assess the analyte (this compound) in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. eirgenix.comparticle.dkcertified-laboratories.comelementlabsolutions.com This ensures that the method measures only this compound and not other interfering substances. elementlabsolutions.com

Precision: Precision represents the consistency or closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. eirgenix.comparticle.dkcertified-laboratories.comelementlabsolutions.com It is typically evaluated at different levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (inter-laboratory variations). eirgenix.com

Linearity: Linearity determines if the test results are directly proportional to the analyte concentration over a specified range. eirgenix.comparticle.dkcertified-laboratories.com For this compound, a calibration curve would be constructed by analyzing a series of standards with known concentrations and demonstrating a linear relationship between the signal and concentration. elementlabsolutions.com

Limit of Detection (LOD): The LOD is the smallest amount of analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. eirgenix.comparticle.dkcertified-laboratories.com It is crucial for methods intended to detect trace amounts of this compound or its impurities. eurachem.org

Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte that can be accurately and precisely quantified. eirgenix.comparticle.dkcertified-laboratories.com This parameter is essential for methods used to determine the concentration of this compound at low levels. certified-laboratories.comeurachem.org

Other important validation parameters include range (the interval between the upper and lower concentrations of analyte for which the method has demonstrated acceptable linearity, accuracy, and precision) and robustness (the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters). eirgenix.comelementlabsolutions.com

Implementation of Quality Control Procedures in this compound Analysis

Quality control (QC) encompasses all operational techniques and activities implemented to monitor and maintain the quality of the analytical process, ensuring that errors in analytical data are minimized and acceptable for the intended use. solubilityofthings.comfao.orglibretexts.org For this compound analysis, implementing robust QC procedures is essential for generating reliable, accurate, and reproducible results. solubilityofthings.comwikipedia.org

Key QC activities for this compound analysis would include:

Routine Calibration: Regular calibration of analytical equipment (e.g., spectrophotometers, mass spectrometers) ensures consistent performance and reliable outcomes. solubilityofthings.com

Use of Control Samples: Analyzing known standards or control samples alongside test samples helps identify discrepancies and monitor method performance over time. solubilityofthings.comwikipedia.orgeurachem.org These can include certified reference materials or in-house control samples with known concentrations of this compound. fao.orgeurachem.org

Analysis of Blanks: Running reagent blanks and matrix blanks helps to identify potential contamination or interference from solvents, reagents, or the sample matrix itself, ensuring that any detected signal is attributable to this compound. elementlabsolutions.comwikipedia.orgeurachem.org

Replicate Analyses: Performing multiple analyses of the same sample assesses the precision of the method and helps identify random errors. fao.orgeurachem.org

Quality Control Charts: Utilizing QC charts to monitor trends in analytical data provides a visual representation of method performance and helps detect systematic errors or drifts. eurachem.org

System Suitability Tests (SSTs): These tests are performed before or during the analysis to ensure that the analytical system is functioning correctly and that the method meets predefined performance criteria. particle.dk

These measures, integrated into Standard Operating Procedures (SOPs), ensure that this compound analysis consistently produces data that meets established quality standards. libretexts.org

Challenges and Trends in Standardizing Analytical Measurements for Novel Compounds

Standardizing analytical measurements for novel compounds like this compound presents several challenges. One significant challenge is the lack of universally accepted reference standards and materials for calibration and quality control, especially for compounds that are newly synthesized or not widely studied. omicstutorials.comnih.govnih.gov This absence makes it difficult to harmonize results across different laboratories and analytical platforms. omicstutorials.com

Another challenge lies in the inherent variability of complex matrices in which novel compounds might be found, leading to matrix effects that can influence analytical signals (e.g., ion suppression or enhancement in MS). mdpi.com Ensuring method specificity and accuracy in such complex environments requires sophisticated sample preparation and analytical techniques. elementlabsolutions.commdpi.com

Furthermore, differences and inconsistencies among various analytical instruments (e.g., different models of IR, UV-Vis, or MS systems) can lead to data comparability issues. omicstutorials.com The rapid evolution of analytical technologies also means that methods can quickly become outdated, necessitating continuous development and re-validation. mdpi.com

Trends in addressing these challenges include:

Development of Cross-Platform Standards: Efforts are underway to develop and adopt standards for instrument parameters, data formats, and data reporting to facilitate data comparability across different analytical techniques and laboratories. omicstutorials.com

Improvements in Instrument Accuracy and Sensitivity: Ongoing advancements in analytical instruments aim to enhance accuracy, sensitivity, and standardization in data acquisition, particularly for trace-level analysis. omicstutorials.com

Increased Use of Chemometrics and Data Science: With the generation of increasingly large datasets, advanced data analysis tools, including chemometrics and bioinformatics, are becoming crucial for managing, interpreting, and standardizing analytical results. nih.gov

Emphasis on Metrology and Measurement Uncertainty: A growing focus on metrology principles helps to ensure the traceability and comparability of analytical results, providing a robust basis for understanding the reliability of measurements. eurachem.orgnih.gov

Collaborative Inter-laboratory Studies: Conducting inter-laboratory comparisons and proficiency testing is vital for assessing and improving the consistency and reliability of analytical methods for novel compounds across different laboratories. solubilityofthings.comeurachem.org

These trends aim to establish a more robust framework for the reliable and standardized analysis of novel chemical compounds like this compound, ensuring the integrity and comparability of scientific data.

Sample Preparation Techniques for this compound Extraction and Purification

Effective sample preparation is critical to isolate this compound from complex matrices, remove interferences, and concentrate the analyte for subsequent analytical detection. The choice of technique depends on the sample matrix, the concentration of this compound, and the desired purity.

Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique for separating analytes based on their differential solubility between two immiscible liquid phases. For this compound, considering its basic imidazole moiety and relatively lipophilic trimethoxyphenyl group, LLE could be employed using a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane, or chloroform) and an aqueous phase. pH adjustment of the aqueous phase would be crucial to control the ionization state of this compound, optimizing its partitioning into the desired solvent layer. For instance, basic compounds are often extracted into an organic phase from an alkaline aqueous solution, or into an acidic aqueous phase from an organic solution after initial extraction uni.lu.

Solid-Phase Extraction (SPE)

SPE is a versatile and widely used technique for sample cleanup and analyte preconcentration. It involves the selective adsorption of analytes onto a solid sorbent followed by elution with a suitable solvent. For this compound, various SPE sorbents could be explored:

Reversed-Phase SPE: C18 or C8 sorbents would be suitable for retaining this compound based on hydrophobic interactions, followed by elution with organic solvents.

Ion-Exchange SPE: Given the basic nature of the imidazole ring, cation-exchange sorbents (e.g., strong or weak cation exchange) could be effective for retaining this compound from an aqueous sample, followed by elution with a high ionic strength buffer or a change in pH.

Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange functionalities, offering enhanced selectivity for complex matrices. This approach can be particularly effective for compounds like this compound, allowing for both hydrophobic and ionic interactions to improve retention and purification.

Other Advanced Extraction Methods

Beyond traditional LLE and SPE, other advanced techniques can offer advantages in terms of efficiency, speed, and solvent consumption:

Matrix Solid-Phase Dispersion (MSPD): MSPD is a technique designed for the extraction and cleanup of analytes from solid or semi-solid samples. It involves blending the sample with a solid sorbent, followed by elution. MSPD offers fast, efficient sample pre-treatment and can perform extraction and cleanup in one step, reducing solvent consumption.

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques use elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid matrices, significantly reducing extraction time and solvent volume compared to traditional methods.

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods utilize ultrasound waves or microwave energy, respectively, to enhance the release of analytes from the sample matrix into the solvent, leading to faster and more efficient extractions.

Purification Approaches

Following initial extraction, further purification steps may be necessary to achieve the desired purity of this compound for structural characterization or quantitative analysis.

Chromatographic Purification: Preparative HPLC is a common method for purifying organic compounds. It uses the same principles as analytical HPLC but on a larger scale to isolate the target compound from impurities.

Recrystallization: If this compound can form a crystalline solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method based on solubility differences.

Distillation: For volatile or semi-volatile compounds, distillation (e.g., vacuum distillation) can be used, though this compound's relatively high molecular weight and potential for decomposition at high temperatures might limit its applicability.

Membrane Separation: Techniques like ultrafiltration or nanofiltration can be used to remove larger impurities (e.g., proteins, polymers) from extracts, particularly for heat-sensitive substances, offering high separation selectivity.

These advanced analytical and sample preparation methodologies provide a robust framework for the comprehensive study of this compound, enabling its detection, quantification, and purification in various research contexts.

Future Directions and Methodological Challenges in Phedrazine Research

Development of Novel In Vitro and In Vivo Research Models Specific to Phedrazine Investigation

The initiation of this compound research would first require the development of specific in vitro and in vivo models tailored to its unique chemical structure and potential biological interactions.

In Vitro Models: Establishing cell-based assays would be paramount for initial screening of this compound's cellular effects. This would involve selecting appropriate cell lines (e.g., human or animal cell lines relevant to hypothesized targets or pathways) and developing assays to measure cell viability, proliferation, specific enzyme activities, receptor binding, or signaling pathway modulation in response to this compound exposure. Challenges would include determining optimal concentrations, exposure durations, and identifying appropriate positive and negative controls in the absence of prior data.

In Vivo Models: Should in vitro studies yield promising results, the development of in vivo models would follow. This would entail selecting suitable animal models (e.g., rodents, zebrafish) based on their physiological relevance to the suspected biological activities of this compound. Key considerations would include route of administration, pharmacokinetics (absorption, distribution, metabolism, excretion), and dose-response relationships. The complete lack of prior data would necessitate extensive exploratory studies to establish safe and effective dosing ranges for any observed effects.

Addressing Methodological Limitations in Preclinical Assessment of this compound Analogs

The preclinical assessment of this compound and its potential analogs would face substantial methodological limitations due to the compound's uncharted scientific territory.

Lack of Reference Compounds: Without established this compound analogs or structurally similar compounds with known biological activities, researchers would lack critical reference points for comparison. This would complicate the interpretation of experimental results and the identification of structure-activity relationships (SAR).

Undefined Mechanisms of Action: The absence of information on this compound's mechanism of action (MOA) would necessitate broad, unbiased screening approaches, which can be resource-intensive and time-consuming. Initial studies would need to focus on target identification and validation, potentially employing phenotypic screening or target deconvolution strategies.

Uncharacterized Pharmacological Profile: The complete pharmacological profile of this compound—including its selectivity, potency, and off-target effects—would be unknown. Comprehensive screening against a wide array of receptors, enzymes, and ion channels would be required to characterize its activity, a process that is often iterative and complex.

Advancements in Computational and In Silico Research for this compound Drug Discovery

Computational and in silico methods would play a crucial role in accelerating this compound research, particularly in the early stages of drug discovery.

Molecular Docking and Dynamics: Given this compound's molecular structure (C13H18N2O3), computational tools could be used to predict its binding affinity to known biological targets. Molecular docking simulations could identify potential protein targets, while molecular dynamics simulations could offer insights into binding stability and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: While challenging without existing activity data, QSAR models could be developed as experimental data accumulates. These models would correlate this compound's structural features with observed biological activities, guiding the rational design of novel analogs with improved properties.

De Novo Design and Virtual Screening: In silico methods could facilitate the de novo design of this compound analogs or the virtual screening of large chemical libraries to identify compounds with similar structural motifs or predicted activities. This would help expand the chemical space around the this compound scaffold efficiently.

Challenges in Data Standardization, Interoperability, and Open Science Practices in this compound Chemical Research

Establishing robust data management and sharing practices would be critical for any emerging field of research, including this compound.

Data Standardization: Without established protocols or consensus on experimental design for this compound, standardizing data collection and reporting would be a significant challenge. This would require early collaborative efforts to define common data formats, terminologies, and metadata standards.

Interoperability: Ensuring that data generated from different laboratories or research groups can be seamlessly integrated and analyzed would require interoperable data platforms and tools. This is particularly difficult when a compound is novel and few established research communities exist.

Open Science Practices: Promoting open science for this compound research, including the sharing of raw data, experimental protocols, and computational models, would be essential for accelerating discovery and fostering collaboration. However, this would require overcoming potential intellectual property concerns and establishing secure, accessible data repositories.

Exploration of Novel Therapeutic Applications and Chemical Biology Probes Utilizing the this compound Scaffold

The this compound scaffold (C13H18N2O3) presents an uninvestigated opportunity for novel therapeutic applications and the development of chemical biology probes.

Target Identification: Initial efforts would focus on identifying specific biological targets that this compound interacts with. This could involve affinity chromatography, proteomic profiling, or genetic screening approaches to elucidate its cellular pathways.

Scaffold Derivatization: Once a basic understanding of its biological activity emerges, the this compound scaffold could be systematically modified to create a library of derivatives. These derivatives could be screened for enhanced potency, selectivity, or novel activities, potentially leading to new therapeutic candidates.

Chemical Biology Probes: Even if this compound itself does not become a therapeutic agent, its scaffold could be utilized to develop chemical biology probes. These probes are valuable tools for dissecting complex biological processes, validating drug targets, and understanding disease mechanisms.

Integration of Multi-Omics Data for Comprehensive this compound Mechanism Elucidation

A comprehensive understanding of this compound's mechanism of action would ultimately require the integration of multi-omics data.

Genomics and Transcriptomics: Analyzing changes in gene expression (transcriptomics) and genetic variations (genomics) in response to this compound exposure could reveal affected pathways and potential biomarkers.

Proteomics and Metabolomics: Proteomic studies would identify changes in protein expression and post-translational modifications, while metabolomics would profile alterations in cellular metabolites. These data layers would provide insights into the downstream effects of this compound on cellular function.

Systems Biology Approach: Integrating data from genomics, transcriptomics, proteomics, and metabolomics through a systems biology approach would be crucial. This would involve computational modeling to build a holistic picture of this compound's impact on biological systems, identifying key nodes and interactions that could be targeted for therapeutic intervention.

Compound Names and PubChem CIDs

Q & A

Q. What are the optimal reaction conditions for synthesizing phenylhydrazine derivatives with high purity?

- Methodological Answer : Phenylhydrazine derivatives (e.g., phenylhydrazones) are typically synthesized via nucleophilic addition reactions. For example, phenylhydrazine dissolved in 95% ethanol reacts with benzaldehyde under reflux (1–2 hours at 50–80°C) to yield phenylhydrazone . Key factors include:

- Solvent choice : Ethanol balances solubility and reaction kinetics.

- Temperature control : Reflux prevents volatilization of reactants.

- Stoichiometry : Excess benzaldehyde (1.2–1.5 equivalents) ensures complete conversion.

Validate purity via melting point analysis and thin-layer chromatography (TLC).

Q. How can researchers validate the purity and structural integrity of phenylhydrazine compounds post-synthesis?

- Methodological Answer : Use a multi-technique approach:

-

Chromatography : HPLC or GC-MS with UV detection (λ = 254 nm) to identify byproducts .

-

Spectroscopy : H NMR (DMSO-d6) confirms hydrazone proton signals at δ 7.5–8.5 ppm, while FT-IR detects C=N stretches near 1600 cm .

-

Elemental analysis : Compare observed vs. theoretical C/H/N ratios (e.g., CHNHNH: C 64.27%, H 6.47%, N 25.00%) .

Table 1 : Common Analytical Methods for Phenylhydrazine Derivatives

Technique Parameter Measured Detection Limit Reference HPLC-UV Purity 0.1% H NMR Structural confirmation 95% purity FT-IR Functional groups 1% impurity

Advanced Research Questions

Q. How should researchers address contradictions in toxicological data across phenylhydrazine studies?

- Methodological Answer : Contradictions often arise from exposure assessment variability (e.g., dose metrics, species-specific metabolism). To resolve:

- Systematic review : Apply PRISMA guidelines to evaluate study quality (e.g., OECD 423 acute toxicity tests vs. subchronic models) .

- Dose-response modeling : Use benchmark dose (BMD) software to harmonize data from disparate studies .

- In vitro corroboration : Compare hepatotoxicity in HepG2 cells vs. rodent models to isolate mechanism-driven effects .

Q. What computational strategies predict phenylhydrazine’s reactivity in novel drug synthesis?

- Methodological Answer : Leverage in silico tools for reaction pathway optimization:

-

Density Functional Theory (DFT) : Calculate activation energies for hydrazone formation (e.g., B3LYP/6-31G* basis set) .

-

Molecular docking : Screen phenylhydrazine derivatives against target enzymes (e.g., tyrosine kinase) to prioritize synthesis .

-

QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with reaction yields .

Table 2 : Key Parameters for In Silico Reactivity Prediction

Data Contradiction Analysis Framework

Q. What experimental design principles minimize variability in phenylhydrazine toxicity studies?

- Methodological Answer : Adopt the following to enhance reproducibility:

- Negative controls : Include vehicle-only groups (e.g., ethanol) to isolate solvent effects .

- Blinded analysis : Use third-party labs for histopathology scoring to reduce bias .

- Dose standardization : Express doses as mg/kg/day adjusted for bioavailability (e.g., oral vs. dermal routes) .

Key Considerations for Research Design

- Ethical compliance : Follow OECD guidelines for in vivo studies (e.g., humane endpoints for acute toxicity) .

- Novelty evaluation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Data transparency : Share raw chromatograms and spectral data via repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.